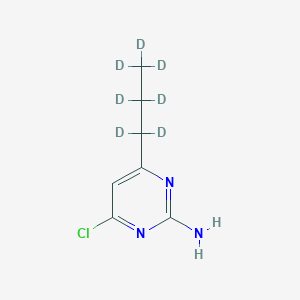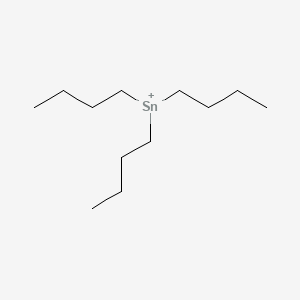
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- is a deuterated derivative of 4-chloro-6-propyl-2-pyrimidinamine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium atoms in the propyl group can influence the compound’s chemical properties and interactions, making it a valuable subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- typically involves the introduction of deuterium atoms into the propyl group of 4-chloro-6-propyl-2-pyrimidinamine. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents or solvents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Pyrimidinamin, 4-Chlor-6-(Propyl-1,1,2,2,3,3,3-d7)- kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlorgruppe kann durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen und ihren Oxidationszustand verändern.
Kopplungsreaktionen: Sie kann an Kopplungsreaktionen wie Suzuki-Miyaura-Kopplung beteiligt sein.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, oft unter basischen Bedingungen.
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas.
Hauptprodukte
Substitution: Bildung verschiedener substituierter Pyrimidinamin-Derivate.
Oxidation: Bildung oxidierter Pyrimidin-Derivate.
Reduktion: Bildung reduzierter Pyrimidin-Derivate.
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinamin, 4-Chlor-6-(Propyl-1,1,2,2,3,3,3-d7)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexer Moleküle verwendet.
Biologie: Studien zu seinen Wechselwirkungen mit biologischen Molekülen und seinem Potenzial als Tracer in Stoffwechselstudien.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Werkzeug in der Arzneimittelentwicklung.
Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Pyrimidinamin, 4-Chlor-6-(Propyl-1,1,2,2,3,3,3-d7)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Deuteriumatome können die Bindungsaffinität und metabolische Stabilität der Verbindung beeinflussen. Die beteiligten Pfade können umfassen:
Enzyminhibition: Die Verbindung kann als Inhibitor bestimmter Enzyme wirken.
Rezeptorbindung: Sie kann an bestimmte Rezeptoren binden und deren Aktivität modulieren.
Wirkmechanismus
The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-6-Propyl-2-pyrimidinamin: Die nicht-deuterierte Version der Verbindung.
4-Chlor-6-Methyl-2-pyrimidinamin: Eine ähnliche Verbindung mit einer Methylgruppe anstelle einer Propylgruppe.
2-Aminopyrimidin-Derivate: Verschiedene Derivate mit unterschiedlichen Substituenten am Pyrimidinring.
Einzigartigkeit
Das Vorhandensein von Deuteriumatomen in 2-Pyrimidinamin, 4-Chlor-6-(Propyl-1,1,2,2,3,3,3-d7)- macht es einzigartig. Deuterium kann die metabolische Stabilität der Verbindung verbessern und ihre chemischen Eigenschaften verändern, was Vorteile in der Forschung und potenziellen therapeutischen Anwendungen bietet.
Eigenschaften
CAS-Nummer |
1185315-12-1 |
|---|---|
Molekularformel |
C7H10ClN3 |
Molekulargewicht |
178.67 g/mol |
IUPAC-Name |
4-chloro-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10,11)/i1D3,2D2,3D2 |
InChI-Schlüssel |
LAMDKQQOSGMNSB-NCKGIQLSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC(=NC(=N1)N)Cl |
Kanonische SMILES |
CCCC1=CC(=NC(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)
![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)











